Antipyrine

Description

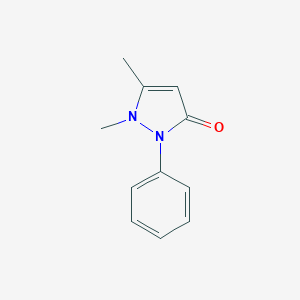

Structure

3D Structure

Propriétés

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOALNAAJBPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021117 | |

| Record name | Phenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

319 °C | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4), 4.74e+01 g/L, Solubility in water: very good | |

| Record name | SID56320742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.19 | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

60-80-0 | |

| Record name | Antipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antipyrine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3CHA1B51H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

114 °C, 113 °C | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of Antipyrine: A Technical Guide

Introduction

Antipyrine, also known as phenazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been historically used for its analgesic and antipyretic properties.[1][2] While its clinical use has declined with the advent of newer medications, this compound remains a valuable tool in pharmacological research.[1][3] Its well-characterized pharmacokinetic profile makes it an important probe drug for assessing hepatic drug metabolism and the activity of cytochrome P450 (CYP) enzymes.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The disposition of this compound in the body is characterized by rapid and complete absorption, wide distribution, extensive hepatic metabolism, and subsequent renal excretion of its metabolites.[5][6]

Absorption

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract.[1][5] Studies in healthy volunteers have demonstrated that the oral bioavailability of this compound administered as an aqueous solution is essentially complete, with an average absolute bioavailability of 97%.[2][7] Peak plasma concentrations are typically reached within 1-2 hours after oral ingestion.[2]

Distribution

This compound is well-distributed throughout the body's tissues, including the central nervous system, which is facilitated by its high degree of lipid solubility.[1] It has a negligible binding to plasma proteins, meaning it remains largely free and active in the bloodstream.[5][8] The volume of distribution of this compound is consistent with its distribution throughout the total body water.[6] Saliva concentrations of this compound have been shown to closely mirror those in the plasma, making saliva a useful and non-invasive alternative for pharmacokinetic studies.[5][7] The saliva/plasma concentration ratio is constant over time, with mean values of approximately 0.87 after oral and 0.91 after intravenous administration.[7]

Metabolism

This compound is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged in the urine.[5] The biotransformation is primarily carried out by the hepatic microsomal drug-oxidizing system, specifically the cytochrome P450 (CYP) enzymes.[5][9]

The main metabolic pathways involve oxidation, leading to the formation of three major metabolites:

-

4-hydroxythis compound (OHA)

-

Northis compound (NORA)

-

3-hydroxymethylthis compound (HMA)

A minor metabolite, 3-carboxythis compound , is also formed.[5][7]

Multiple CYP450 isoenzymes are involved in the formation of each metabolite, making this compound a probe for overall hepatic oxidative capacity rather than a specific enzyme.[4][10] The key enzymes responsible for the formation of the major metabolites are:

-

4-hydroxythis compound: Primarily catalyzed by CYP3A4, with a lesser contribution from CYP1A2.[10]

-

Northis compound: Predominantly formed by the CYP2C subfamily, with involvement of CYP1A2.[10]

-

3-hydroxymethylthis compound: Mediated by CYP1A2 and CYP2C9.[10]

Other CYPs, including CYP2B6, CYP2C8, and CYP2C18, also contribute to this compound metabolism.[10]

Excretion

The metabolites of this compound are primarily excreted in the urine.[1] Following intravenous administration, approximately 3.8% of the dose is excreted as unchanged this compound, 24.9% as 4-hydroxythis compound, 16.5% as northis compound, 13.0% as 3-hydroxymethylthis compound, and 5.8% as 3-carboxythis compound within 48 hours.[7] Similar excretion patterns are observed after oral administration.[7] It is important to collect urine for at least 36 hours to accurately determine the metabolite ratios due to a delay in the excretion of 3-hydroxymethylthis compound.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in humans from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Oral Bioavailability | ~97% | [2] |

| Elimination Half-life | 11.5 ± 2.5 hours | [11] |

| 9.7 hours (smokers) | [2] | |

| 11.7 hours (non-smokers) | [2] | |

| Metabolic Clearance | 3.4 ± 0.9 L/h | [11] |

| Volume of Distribution | Consistent with total body water | [6] |

| Protein Binding | Negligible | [5] |

Table 2: Urinary Excretion of this compound and its Metabolites (as % of dose)

| Compound | Percentage of Dose Excreted in Urine (48-52h) | Reference |

| Unchanged this compound | 3.3 ± 1.2% | [11] |

| 3.8 ± 1.9% | [7] | |

| 4-hydroxythis compound | 28.5 ± 2.2% | [11] |

| 24.9 ± 6.3% | [7] | |

| Northis compound | 16.5 ± 6.0% | [11] |

| 16.5 ± 3.2% | [7] | |

| 3-hydroxymethylthis compound | 35.1 ± 7.2% | [11] |

| 13.0 ± 2.2% | [7] | |

| 3-carboxythis compound | 3.3 ± 0.8% | [11] |

| 5.8 ± 1.0% | [7] |

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes, including COX-1 and COX-2.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][12] By inhibiting COX, this compound reduces the synthesis of prostaglandins, leading to its analgesic and antipyretic effects.[1][2] It is also thought to act on the central nervous system by increasing the pain threshold.[13]

Therapeutic Effects and Toxicity

This compound has been used for the relief of pain and reduction of fever.[1] It has also been a component in otic preparations for the symptomatic relief of acute otitis media.[12][14]

While generally considered safe for short-term use, this compound can cause side effects. The non-selective inhibition of COX-1 can lead to gastrointestinal irritation.[1] A rare but serious adverse effect is agranulocytosis, a severe drop in white blood cells.[5] Hypersensitivity reactions can also occur.[15]

Experimental Protocols

Determination of this compound in Plasma by HPLC

This section outlines a typical high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.

1. Sample Preparation:

-

To 50 µL of plasma in a microcentrifuge tube, add 50 µL of acetonitrile containing an internal standard (e.g., aminopyrine).[1]

-

Vortex the mixture briefly to precipitate proteins.[1]

-

Centrifuge at 10,000 x g for 3 minutes.[1]

-

Inject 20 µL of the resulting supernatant onto the HPLC column.[1]

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm Nucleosil).[1]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 25:75, v/v).[1]

-

Flow Rate: 1 mL/min.[1]

-

Detection: UV absorbance at 254 nm.[1]

3. Quantification:

-

Construct a calibration curve by plotting the peak height ratios of this compound to the internal standard against known concentrations of this compound.[1]

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound using human liver microsomes.

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL protein), a phosphate buffer (pH 7.4), and this compound at the desired concentration.[16]

-

Pre-incubate the mixture at 37°C for a few minutes.[16]

2. Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.[14]

-

Incubate at 37°C with gentle agitation for a specified time (e.g., up to 60 minutes).[14]

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate).[14]

3. Sample Processing and Analysis:

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.[14]

-

Analyze the supernatant for the disappearance of this compound and the formation of its metabolites using a suitable analytical method, such as HPLC-MS/MS.

This compound serves as a cornerstone model compound in the study of drug metabolism. Its well-defined pharmacokinetic properties, including rapid absorption, minimal protein binding, and extensive hepatic metabolism by a variety of CYP450 enzymes, make it an invaluable in vivo probe for assessing hepatic oxidative capacity. A thorough understanding of its pharmacokinetics and pharmacodynamics, as outlined in this guide, is essential for researchers and drug development professionals utilizing this compound in their studies. The provided experimental protocols offer a starting point for the reliable quantification and metabolic investigation of this important pharmacological tool.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacokinetics and metabolism of this compound (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of in vivo P-glycoprotein phenotyping probes: a need for validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The determination of this compound elimination in saliva by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 7. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-pressure liquid chromatographic analysis of this compound in small plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the different metabolic pathways of this compound in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of this compound in saliva using the dispersive liquid-liquid microextraction based on a stepwise injection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of this compound kinetics by measurement in saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. oyc.co.jp [oyc.co.jp]

Antipyrine as a Probe for Drug Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, also known as phenazone, has long been utilized as a model compound in clinical pharmacology to assess the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Its pharmacokinetic properties, including rapid and complete oral absorption, distribution throughout total body water, and minimal protein binding, make it a suitable in vivo probe.[1] Elimination of this compound is almost exclusively through hepatic metabolism, making its clearance a reflection of the liver's oxidative capacity.[1] This guide provides a comprehensive technical overview of the use of this compound as a probe for drug metabolism, detailing its metabolic pathways, the enzymes involved, experimental protocols for its use, and the regulatory landscape of the enzymes responsible for its biotransformation.

Mechanism of Action and Metabolic Pathways

This compound is metabolized by a variety of CYP enzymes into several primary metabolites, which are then excreted in the urine. The formation of these metabolites is catalyzed by different combinations of CYP isoforms, a characteristic that makes this compound a probe for overall hepatic oxidative capacity rather than a specific probe for a single enzyme.[2] The three main oxidative metabolites are 4-hydroxythis compound (4-OHA), 3-hydroxymethylthis compound (3-HMA), and northis compound (NORA).[2]

The enzymatic pathways responsible for the formation of these metabolites are complex and involve multiple CYP enzymes:

-

4-hydroxythis compound (4-OHA): Primarily formed by CYP3A4, with minor contributions from CYP1A2 and CYP2C9/2C18.

-

3-hydroxymethylthis compound (3-HMA): Predominantly catalyzed by CYP1A2 and CYP2C9.

-

Northis compound (NORA): The formation of this metabolite is mediated by the CYP2C subfamily (mainly CYP2C9 and CYP2C18) with some involvement of CYP1A2.

It is noteworthy that because multiple enzymes contribute to the formation of each metabolite, the use of this compound to probe the activity of a single, specific CYP enzyme is not recommended.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound can vary depending on a multitude of factors including genetics, disease state, and co-administration of other drugs. Below are tables summarizing key quantitative data.

Table 1: Urinary Excretion of this compound and its Metabolites in Healthy Volunteers

| Compound | Percentage of Dose Excreted in Urine (Mean ± SD) |

| Unchanged this compound | 3.8 ± 1.9% |

| 4-hydroxythis compound | 24.9 ± 6.3% |

| Northis compound | 16.5 ± 3.2% |

| 3-hydroxymethylthis compound | 13.0 ± 2.2% |

| 3-carboxythis compound | 5.8 ± 1.0% |

Data from a study with intravenous administration of 500 mg this compound to 6 healthy volunteers.[3]

Table 2: Michaelis-Menten Kinetic Parameters for this compound Metabolite Formation in Human Liver Microsomes

| Metabolite | Vmax (nmol/mg/min) (Mean ± SD) | Km (mmol/L) (Mean ± SD) |

| Northis compound | 0.91 ± 0.04 | 19.0 ± 0.8 |

| 4-hydroxythis compound | 1.54 ± 0.08 | 39.6 ± 2.5 |

Data obtained from in vitro studies with human liver microsomes.[2]

Table 3: this compound Pharmacokinetics in Different Clinical Populations

| Population | Half-life (t½) (hours) (Mean ± SD) | Clearance (L/h) (Mean ± SD) |

| Healthy Controls | 10.9 ± 2.4 | 3.81 ± 0.74 |

| Patients with Hepatosplenic Schistosomiasis | 19.9 ± 9.5 | 2.18 ± 0.80 |

| Patients with Obstructive Jaundice | 28.3 ± 8 (SEM) | - |

| Healthy Volunteers (Rhesus Monkey) | 1.5 - 2 | - |

| Healthy Volunteers (Cynomolgus Monkey) | 1.5 - 2 | - |

| Healthy Volunteers (Baboon) | 1.5 - 2 | - |

| Tail-suspended Rats (Simulated Weightlessness) | - | Significantly elevated after 3 and 7 days |

Experimental Protocols

The assessment of this compound metabolism can be conducted through both in vivo and in vitro studies.

In Vivo Human Phenotyping Study Protocol

This protocol outlines a typical clinical study to assess hepatic drug-metabolizing capacity using this compound.

1. Subject Selection:

-

Recruit healthy, non-smoking volunteers.

-

Exclude subjects with a history of liver disease, those taking medications known to induce or inhibit CYP enzymes, and pregnant or breastfeeding women.

-

Obtain informed consent from all participants.

2. Dosing and Administration:

-

Administer a single oral dose of 600 mg of this compound in a hard gelatin capsule after an overnight fast.[8]

3. Sample Collection:

-

Saliva: Collect 1 mL of saliva at 4 and 24 hours post-dose.[8] Saliva concentrations of this compound are a good correlate of plasma concentrations.[1]

-

Urine: Collect a pre-dose spot urine sample and complete urine collections for the following intervals: 0-4, 4-8, 8-12, 12-18, 18-24, and 24-48 hours post-dose.[9] A collection period of at least 36 hours is recommended for accurate determination of the metabolite ratio.[3]

4. Sample Processing and Storage:

-

Centrifuge saliva samples to remove debris.

-

Measure and record the volume of each urine collection.

-

Store all samples at -20°C or lower until analysis.

5. Bioanalytical Method - HPLC-MS/MS:

-

Sample Preparation (Urine):

-

Hydrolyze a 1 mL aliquot of urine with β-glucuronidase/arylsulfatase to deconjugate metabolites.

-

Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge, apply the sample, wash with phosphate buffer, and elute with a mixture of acetonitrile and methylene chloride.[10]

-

Evaporate the eluent to dryness and reconstitute in the mobile phase.[10]

-

-

Sample Preparation (Plasma/Saliva):

-

Perform liquid-liquid extraction on a 100 µL sample.[11]

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[10][12]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and its metabolites.[13]

-

-

Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[14][15][16][17]

6. Pharmacokinetic Analysis:

-

Calculate this compound clearance from the two saliva concentration time points.[8]

-

Determine the cumulative amount of each metabolite excreted in the urine over 48 hours.[10]

-

Calculate the formation clearance of each metabolite.

In Vitro Metabolism Study Protocol using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study this compound metabolism and identify the contributing CYP enzymes.

1. Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18]

-

Phosphate buffer (100 mM, pH 7.4).[18]

-

Selective chemical inhibitors for different CYP isoforms (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

-

Internal standard for analytical quantification.

-

Organic solvent (e.g., acetonitrile) to terminate the reaction.

2. Incubation Procedure:

-

Prepare an incubation mixture containing HLMs (e.g., 0.415 mg/mL protein), phosphate buffer, and MgCl2.[18]

-

Pre-incubate the mixture at 37°C for 5 minutes.[19]

-

Add this compound (at various concentrations to determine enzyme kinetics) to the incubation mixture. For inhibition studies, pre-incubate with the selective inhibitor for a defined period before adding this compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[18][19]

-

Incubate at 37°C with gentle shaking for a specified time (e.g., up to 60 minutes, with samples taken at multiple time points to ensure linearity of the reaction).[18][19]

-

Terminate the reaction by adding a cold organic solvent containing an internal standard.[19]

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of this compound metabolites using a validated HPLC-MS/MS method.

3. Data Analysis:

-

Determine the rate of formation of each metabolite.

-

For enzyme kinetics studies, plot the rate of metabolite formation against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

For inhibition studies, compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the degree of inhibition and identify the involved CYP isoforms.

Signaling Pathways and Regulation

The expression and activity of the CYP enzymes that metabolize this compound are regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[20][21][22] These receptors act as xenobiotic sensors that, upon activation by various drugs and foreign compounds, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of target genes, including those encoding CYP enzymes, leading to increased transcription and protein expression.[20][23]

The regulation of CYP1A2, CYP2C9, and CYP3A4, the key enzymes in this compound metabolism, involves the following:

-

CYP3A4: Induced by a wide range of xenobiotics that activate PXR. The promoter region of the CYP3A4 gene contains PXR response elements (PXRREs), such as DR3 and ER6 motifs.[20][24]

-

CYP1A2: Primarily induced by polycyclic aromatic hydrocarbons via the Aryl hydrocarbon Receptor (AhR) pathway, but also shown to be regulated by CAR.[20][22]

The cross-talk between these regulatory pathways provides a "metabolic safety net" but also increases the potential for drug-drug interactions.[23]

Visualizations

Signaling Pathway of CYP Enzyme Regulation by PXR and CAR

Caption: Regulation of CYP enzymes involved in this compound metabolism by PXR and CAR.

Experimental Workflow for In Vivo this compound Phenotyping

Caption: Workflow for an in vivo this compound phenotyping study.

Conclusion

This compound remains a valuable probe for assessing overall in vivo hepatic oxidative drug metabolism. While its lack of specificity for a single CYP isoform limits its use for phenotyping individual enzymes, its well-characterized pharmacokinetics and metabolic pathways provide a robust tool for evaluating the integrated function of multiple CYP enzymes. The detailed protocols and understanding of the regulatory pathways presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies of drug metabolism and hepatic function. Careful study design, validated bioanalytical methods, and a thorough understanding of the underlying biological mechanisms are paramount to obtaining reliable and interpretable results.

References

- 1. enghusen.dk [enghusen.dk]

- 2. This compound as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of this compound in patients with graded severity of schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound elimination as a dynamic test of hepatic functional integrity in obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of this compound (phenazone) in the baboon, cynomolgus monkey and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound clearance in comparison to conventional liver function tests in hepatitis C virus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Solid phase extraction and simultaneous high performance liquid chromatographic determination of this compound and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of 4-methylaminothis compound, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Methylamino this compound determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elearning.unite.it [elearning.unite.it]

- 15. ema.europa.eu [ema.europa.eu]

- 16. japsonline.com [japsonline.com]

- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Reciprocal activation of Xenobiotic response genes by nuclear receptors SXR/PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Antipyrine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of antipyrine (phenazone), a pyrazolone derivative with a long history as an analgesic and antipyretic agent. First synthesized in the 1880s, this compound marked a significant milestone in the development of synthetic pharmaceuticals.[1] This guide details the classical Knorr pyrazole synthesis, outlines key chemical and physical properties, and describes its principal mechanism of action. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Additionally, key pathways and workflows are visualized using diagrams compliant with specified technical standards.

Synthesis of this compound

The most established and widely recognized method for synthesizing this compound is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[2][3][4] This reaction involves two primary steps: the condensation of a β-ketoester with a hydrazine derivative, followed by methylation.

The overall process begins with the condensation of phenylhydrazine and ethyl acetoacetate, which cyclize to form the intermediate 1-phenyl-3-methyl-5-pyrazolone.[1][2][5] This intermediate is then methylated, typically using dimethyl sulfate or methyl iodide, to yield the final product, this compound (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one).[2][5][6]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. brainly.in [brainly.in]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Antipyrine: A Comprehensive Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility and stability of antipyrine in a range of common laboratory solvents. This compound, a non-steroidal anti-inflammatory drug (NSAID), is frequently utilized as a model compound in pharmaceutical research. A thorough understanding of its solubility and stability characteristics is therefore critical for accurate experimental design, data interpretation, and formulation development. This document presents quantitative solubility data in water, ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (DMSO), summarized in clear, comparative tables. Detailed experimental protocols for solubility determination and stability-indicating analysis are provided, alongside a discussion of this compound's stability under various conditions.

Introduction

This compound (phenazone) is a pyrazolone derivative with analgesic and antipyretic properties.[1][2] Its favorable physicochemical properties, including good aqueous solubility, have led to its widespread use as a probe to study drug metabolism and as a reference compound in various analytical and biological assays.[3][4] The reliability of such studies is contingent upon a precise understanding of this compound's behavior in different solvent systems. This guide aims to consolidate and present key data and methodologies related to the solubility and stability of this compound to support the scientific community.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in solution and is a critical parameter in drug discovery and development. The solubility of this compound has been determined in several common laboratory solvents.

Quantitative Solubility Data

The following tables summarize the mole fraction and mass solubility of this compound in various solvents at different temperatures. This data is crucial for preparing solutions of known concentrations and for understanding the thermodynamic properties of this compound dissolution.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K) [5]

| Temperature (K) | Water | Methanol | Ethanol | Acetone |

| 288.15 | 0.0989 | 0.2887 | 0.2223 | 0.2011 |

| 293.15 | 0.1152 | 0.3129 | 0.2465 | 0.2234 |

| 298.15 | 0.1338 | 0.3384 | 0.2721 | 0.2473 |

| 303.15 | 0.1551 | 0.3653 | 0.2993 | 0.2729 |

| 308.15 | 0.1793 | 0.3938 | 0.3283 | 0.3004 |

| 313.15 | 0.2069 | 0.4239 | 0.3592 | 0.3301 |

| 318.15 | 0.2384 | 0.4558 | 0.3922 | 0.3621 |

| 323.15 | 0.2743 | 0.4896 | 0.4275 | 0.3967 |

| 328.15 | 0.3153 | 0.5255 | 0.4653 | 0.4342 |

Table 2: Mass Solubility ( g/100 g solvent) of this compound in Various Solvents at Different Temperatures (°C)

| Temperature (°C) | Water | Methanol | Ethanol | Acetone |

| 15 | 97.8 | 168.9 | 90.9 | 65.0 |

| 20 | 115.1 | 185.7 | 102.5 | 73.8 |

| 25 | 135.2 | 203.9 | 115.2 | 83.4 |

| 30 | 158.5 | 223.7 | 129.1 | 94.0 |

| 35 | 185.6 | 245.3 | 144.6 | 105.7 |

| 40 | 217.2 | 268.9 | 161.8 | 118.7 |

| 45 | 254.1 | 294.9 | 181.1 | 133.3 |

| 50 | 297.4 | 323.6 | 202.8 | 149.6 |

| 55 | 348.1 | 355.4 | 227.3 | 168.0 |

Note: The data in Table 2 was calculated from the mole fraction data in Table 1.

Qualitative Solubility

-

Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO.[6]

Stability of this compound

This compound is generally a stable compound under recommended storage conditions.[6] However, its stability can be influenced by factors such as light, pH, and the presence of oxidizing agents.

General Stability Profile

-

Solid State: this compound is a stable crystalline solid at room temperature.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[6]

-

Solutions: The stability of this compound in solution is dependent on the solvent and storage conditions. For long-term storage of stock solutions, it is generally recommended to store them at -20°C or -80°C to minimize degradation.[7] Solutions in DMSO should be protected from moisture, as water absorption can affect compound stability.[7]

Photostability

This compound is susceptible to degradation upon exposure to UV light.[8][9] Photodegradation studies have shown that this compound can be degraded by direct photolysis.[8] Therefore, solutions of this compound should be protected from light to ensure their stability, especially during long-term storage and in photostability studies.

Chemical Stability

-

Aqueous Solutions: The degradation of this compound in water can be accelerated by advanced oxidation processes, such as UV/H₂O₂ and UV/persulfate.[9]

-

Organic Solvents: While specific long-term stability data in common organic solvents is limited, general principles of chemical stability apply. For instance, solutions in volatile solvents like acetone and chloroform should be stored in tightly sealed containers to prevent evaporation and concentration changes. The stability of compounds in methanol and ethanol can be influenced by storage temperature, with refrigeration or freezing generally improving stability over extended periods.[10]

Experimental Protocols

Accurate determination of solubility and stability is paramount for reliable research. The following sections detail standard experimental protocols.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11][12]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.

-

Equilibration: Agitate the flasks at a constant temperature for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 72 hours is often recommended.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, centrifugation or filtration can be used. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of a drug substance by separating the intact drug from its degradation products.[13][14]

Methodology:

-

Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

-

Chromatographic System and Conditions:

-

Column: A reversed-phase C18 column is commonly used for the analysis of this compound.[3][15]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).[3][15] The pH of the aqueous phase and the gradient of the organic modifier should be optimized to achieve adequate separation of this compound and its degradation products.

-

Detection: UV detection is suitable for this compound, with common wavelengths being around 230 nm.[3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[3]

-

Injection Volume: A standard injection volume is 10-20 µL.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of this compound from all potential degradation product peaks.

-

Stability Study: Prepare solutions of this compound in the desired solvents and store them under the specified conditions (e.g., different temperatures, light exposure). At predetermined time points, withdraw aliquots, dilute if necessary, and analyze them using the validated stability-indicating HPLC method. The percentage of this compound remaining is calculated relative to the initial concentration.

Conclusion

This technical guide provides essential data and protocols for researchers working with this compound. The quantitative solubility data presented in this document will aid in the preparation of accurate solutions for a variety of experimental applications. The discussion on stability highlights the importance of proper storage conditions, particularly protection from light, to maintain the integrity of this compound solutions. The detailed experimental protocols for solubility determination and stability-indicating HPLC analysis offer practical guidance for generating reliable and reproducible data. A thorough understanding and application of the information contained within this guide will contribute to the quality and accuracy of research involving this compound.

References

- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determinations of this compound and benzocaine in ear drops by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of this compound by UV, UV/H₂O₂ and UV/PS. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 15. staff-old.najah.edu [staff-old.najah.edu]

The Historical Trajectory of Antipyrine in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, also known as phenazone, holds a significant position in the annals of pharmaceutical development. First synthesized in 1883 by Ludwig Knorr, it was one of the earliest synthetic drugs to be introduced into clinical practice, marking a pivotal shift from reliance on natural products to chemically synthesized therapeutic agents.[1] Initially lauded for its potent analgesic and antipyretic properties, the scientific application of this compound has evolved considerably over the past century. This technical guide provides a comprehensive overview of the historical context of this compound's use in scientific research, detailing its early experimental evaluation, its crucial role as a probe for hepatic drug metabolism, and the signaling pathways it influences.

Early Applications and Experimental Evaluation

The immediate therapeutic impact of this compound was in the management of pain and fever. Its introduction predated the establishment of modern clinical trial methodologies; however, early scientific investigations were instrumental in characterizing its pharmacological profile.

Analgesic Activity Assessment: Historical Approaches

Early research on the analgesic effects of this compound relied on methods that are now considered rudimentary but were foundational in the field of pharmacology. These methods were primarily based on observing the response of animals to induced pain.

Experimental Protocols:

One of the historical methods for evaluating analgesic efficacy was the tail-flick test .

-

Objective: To measure the latency of an animal's response to a thermal stimulus applied to its tail.

-

Methodology:

-

A noxious heat source (e.g., a focused light beam or hot water bath) is applied to a specific point on the animal's tail (typically a rodent).

-

The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

-

A baseline latency is established for each animal before drug administration.

-

This compound is administered (typically orally or subcutaneously) at varying doses.

-

The tail-flick latency is measured at predetermined time intervals after drug administration.

-

An increase in the tail-flick latency compared to the baseline is indicative of an analgesic effect. A cut-off time is established to prevent tissue damage.

-

Another common historical method was the writhing test .[2][3]

-

Objective: To quantify visceral pain by observing a characteristic stretching and constricting behavior ("writhing") in an animal after the injection of an irritant.

-

Methodology:

-

An irritant substance, such as acetic acid or phenylquinone, is injected intraperitoneally into a mouse or rat.[2][3]

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a specific period (e.g., 20-30 minutes).[2][3]

-

Animals are pre-treated with this compound or a vehicle control at various doses before the irritant injection.

-

A reduction in the number of writhes in the this compound-treated group compared to the control group indicates an analgesic effect.

-

Antipyretic Activity Assessment: Historical Approaches

The fever-reducing properties of this compound were a key area of early investigation. A common method involved inducing fever in animal models.[4][5]

Experimental Protocols:

The Brewer's Yeast-Induced Pyrexia Model was a standard method for evaluating antipyretic agents.[4][5]

-

Objective: To induce a febrile state in an animal model and assess the ability of a compound to reduce the elevated body temperature.[4]

-

Methodology:

-

A suspension of Brewer's yeast is injected subcutaneously into the back of a rat.[4]

-

This injection induces a significant rise in rectal temperature, which is monitored over several hours.

-

Once a stable febrile state is achieved (typically 18 hours post-injection), the test compound (this compound) or a vehicle is administered orally or parenterally.[4]

-

Rectal temperature is then measured at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration.[4]

-

A significant decrease in rectal temperature in the this compound-treated group compared to the control group demonstrates its antipyretic activity.

-

This compound as a Probe for Hepatic Drug Metabolism

In the mid-20th century, the focus of this compound research shifted from its therapeutic effects to its utility as a diagnostic tool. Due to its pharmacokinetic properties—namely, it is extensively metabolized by the liver, has a low plasma protein binding, and is not subject to first-pass metabolism—this compound became a valuable in vivo probe for assessing the activity of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system.

Experimental Protocols for this compound Clearance Test

The this compound clearance test provides a quantitative measure of the liver's capacity to metabolize drugs.

-

Objective: To determine the rate of this compound elimination from the body as an indicator of hepatic oxidative enzyme activity.

-

Methodology:

-

Dosing: A single oral or intravenous dose of this compound is administered to the subject.

-

Sample Collection:

-

Saliva: Saliva samples are collected at multiple time points after dosing. This compound concentrations in saliva are highly correlated with those in plasma, offering a non-invasive sampling method.[6]

-

Urine: Urine is collected over a 24-48 hour period to measure the excretion of this compound metabolites.[7][8]

-

-

Sample Analysis (Historical Methods):

-

Spectrophotometry: Early methods for quantifying this compound in biological fluids often involved colorimetric reactions that could be measured using a spectrophotometer.

-

Thin-Layer Chromatography (TLC): TLC was used to separate this compound from its metabolites, followed by densitometric quantification.[6]

-

-

Pharmacokinetic Analysis: The concentration of this compound in saliva or plasma over time is used to calculate key pharmacokinetic parameters, including elimination half-life (t½) and clearance (Cl). A shorter half-life and higher clearance indicate more rapid hepatic metabolism.

-

Quantitative Data from Metabolism Studies

The following tables summarize typical pharmacokinetic parameters of this compound and the urinary excretion of its major metabolites.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 10 - 15 hours | [9] |

| Volume of Distribution (Vd) | ~0.6 L/kg | |

| Clearance (Cl) | 30 - 40 mL/min | [9] |

Table 2: Urinary Excretion of this compound and its Metabolites in Humans (% of dose)

| Compound | Percentage of Dose Excreted | Reference |

| Unchanged this compound | < 5% | [8] |

| 4-Hydroxythis compound (4-OHA) | 20 - 30% | [7][8] |

| Northis compound (NORA) | 10 - 20% | [7][8] |

| 3-Hydroxymethylthis compound (3-HMA) | 5 - 15% | [7][8] |

Mechanism of Action and Signaling Pathways

This compound exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[11][12]

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by this compound.

Caption: Cyclooxygenase pathway and this compound's inhibitory action.

Experimental Workflow for Assessing Hepatic Metabolism

The following diagram outlines the typical workflow for an this compound clearance test.

Caption: Workflow for this compound-based hepatic metabolism assessment.

Conclusion

The journey of this compound in scientific research exemplifies the dynamic nature of drug development and application. From its celebrated debut as a synthetic analgesic and antipyretic, validated by early, foundational experimental protocols, it transitioned into an indispensable tool for physiological research. Its use as a probe for hepatic metabolism has provided invaluable insights into drug-drug interactions, individual metabolic differences, and the impact of disease states on pharmacokinetics. While its therapeutic use has largely been superseded by newer agents with more favorable safety profiles, the historical and continued scientific applications of this compound underscore its enduring legacy in pharmacology and clinical science. The experimental methodologies and quantitative data established through decades of this compound research have contributed significantly to our understanding of drug action and disposition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | The history of pain measurement in humans and animals [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Screening of antipyretic drugs | PPTX [slideshare.net]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. DailyMed - PINDOLOL tablet [dailymed.nlm.nih.gov]

- 10. en.wikipedia.org [en.wikipedia.org]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Core Biological Pathways Influenced by Antipyrine Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, also known as phenazone, has long been utilized as an analgesic and antipyretic agent. Beyond its clinical applications, it has served as a valuable probe drug for assessing the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system. This technical guide provides a comprehensive overview of the core biological pathways influenced by this compound administration, with a focus on its metabolism, its impact on inflammatory processes, and the underlying molecular mechanisms. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Metabolic Pathways of this compound: The Cytochrome P450 System

The primary route of this compound biotransformation occurs in the liver, where it is extensively metabolized by a variety of cytochrome P450 enzymes.[1][2] This metabolic process is crucial for its clearance from the body. The main metabolites formed are 4-hydroxythis compound (OHA), 3-hydroxymethylthis compound (HMA), and northis compound (NORA).[3][4]

At least six hepatic CYP450 enzymes are involved in the metabolism of this compound: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4.[3][5] The formation of each major metabolite is catalyzed by a specific set of these enzymes:

-

4-hydroxythis compound (OHA): The formation of OHA is predominantly catalyzed by CYP3A4, with a lesser contribution from CYP1A2.[3]

-

3-hydroxymethylthis compound (HMA): The hydroxylation at the 3-methyl position to form HMA is primarily mediated by CYP1A2 and CYP2C9.[3]

-

Northis compound (NORA): The N-demethylation to produce NORA is mainly carried out by the CYP2C subfamily of enzymes, with some involvement of CYP1A2.[3]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound.

Table 1: Enzyme Kinetics of this compound Metabolite Formation in Human Liver Microsomes [3]

| Metabolite | Vmax (nmol · mg⁻¹ · min⁻¹) | Km (mmol/L) |

| Northis compound | 0.91 ± 0.04 | 19.0 ± 0.8 |

| 4-hydroxythis compound | 1.54 ± 0.08 | 39.6 ± 2.5 |

Table 2: Urinary Excretion of this compound and its Metabolites in Healthy Volunteers (Following a 500 mg oral dose) [6]

| Compound | Percentage of Dose Excreted in 52h Urine (%) |

| Unchanged this compound | 3.3 ± 1.2 |

| 4-hydroxy-antipyrine | 28.5 ± 2.2 |

| Northis compound | 16.5 ± 6.0 |

| 3-hydroxymethyl-antipyrine | 35.1 ± 7.2 |

| 3-carboxy-antipyrine | 3.3 ± 0.8 |

Table 3: Urinary Excretion of this compound and its Metabolites in Male Wistar Rats (Following a 10 mg i.v. dose) [7]

| Compound | Percentage of Dose Excreted in 24h Urine (%) |

| Unchanged this compound | 2.7 |

| 4-hydroxythis compound | 13.3 |

| Northis compound | 7.4 |

| 3-hydroxymethylthis compound | 28.9 |

| 3-carboxythis compound | 1.1 |

Experimental Protocols

Determination of Enzyme Kinetics for this compound Metabolite Formation in Human Liver Microsomes [3][5]

This protocol outlines the general steps for determining the kinetic parameters of this compound metabolism.

-

Microsome Preparation: Human liver microsomes are prepared from donor livers by differential centrifugation.

-

Incubation: Microsomes are incubated with varying concentrations of this compound in a buffered solution containing an NADPH-generating system at 37°C.

-

Reaction Termination: The reaction is stopped at specific time points by the addition of a quenching solvent, such as acetonitrile.

-

Metabolite Quantification: The concentrations of the formed metabolites (OHA, HMA, and NORA) are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Analysis: The initial rates of metabolite formation are plotted against the substrate (this compound) concentration. The Michaelis-Menten constant (Km) and maximum rate of metabolite formation (Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathway Diagram

Caption: Metabolic pathways of this compound via cytochrome P450 enzymes.

Anti-inflammatory and Analgesic Pathways

The therapeutic effects of this compound as an analgesic and antipyretic are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes.[1]

Inhibition of Prostaglandin Synthesis

This compound acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8][9] By blocking COX activity, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[1]

Modulation of Inflammatory Cytokines

Recent studies have suggested that this compound and its derivatives may also exert their anti-inflammatory effects by modulating the production of various cytokines. For instance, certain N-antipyrine-3,4-dichloromaleimide derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, MCP-1 (CCL2), and TNF-α, while increasing the production of anti-inflammatory cytokines like IL-4 and IL-13.[10] This immunomodulatory effect may contribute to its overall anti-inflammatory profile.

Influence on NF-κB Signaling

The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some this compound derivatives have been found to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a critical step in its activation.[10] By inhibiting NF-κB signaling, these compounds can further suppress the inflammatory cascade.

Experimental Protocols

In Vitro Assay for Cyclooxygenase (COX) Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound on COX enzymes.

-

Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The COX enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., indomethacin) in a suitable buffer.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using a specific enzyme immunoassay (EIA) kit.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of COX activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram

Caption: this compound's inhibition of the cyclooxygenase pathway.

Influence on Gene Expression

While the primary mechanisms of this compound's action are related to its metabolism and effects on the arachidonic acid cascade, emerging evidence suggests that, as a COX inhibitor, it may also influence gene expression.

Non-steroidal anti-inflammatory drugs (NSAIDs), the class to which this compound belongs, have been shown to alter the expression of several genes that can impact cellular processes.[11] One such gene is the NSAID-Activated Gene (NAG-1), which has been implicated in the chemopreventive effects of some NSAIDs.[11] The regulation of such genes by this compound is an area that warrants further investigation to fully elucidate its pharmacological profile.

Conclusion

This compound administration influences several critical biological pathways. Its metabolism is intricately linked to the cytochrome P450 system, making it a useful probe for studying hepatic drug-metabolizing capacity. The well-established analgesic and antipyretic properties of this compound are a direct consequence of its inhibitory effects on the cyclooxygenase enzymes and the subsequent reduction in prostaglandin synthesis. Furthermore, emerging research points towards a broader immunomodulatory role, including the modulation of cytokine production and NF-κB signaling. A deeper understanding of these pathways is essential for optimizing the therapeutic use of this compound and for leveraging its properties in drug development and pharmacological research.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 3. This compound as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of this compound and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Studies on the different metabolic pathways of this compound in man. I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the different metabolic pathways of this compound in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The in vitro anti-inflammatory activity of N-antipyrine-3,4-dichloromaleimide derivatives is due to an immunomodulatory effect on cytokines environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in gene expression contribute to cancer prevention by COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Antipyrine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of antipyrine and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways.

Introduction to this compound and Its Derivatives in Cancer Research

This compound, a pyrazolone derivative, has a long history as an analgesic and antipyretic agent. In recent years, its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The core this compound scaffold serves as a versatile platform for the synthesis of novel compounds with enhanced cytotoxic potential against various cancer cell lines. This guide focuses on the in vitro evaluation of these derivatives, providing insights into their efficacy and mechanisms of action.

Data Presentation: Cytotoxic Activity of this compound Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a comparative analysis of the cytotoxic potency of different structural modifications to the this compound core.

Table 1: Cytotoxicity (IC50, µM) of this compound Schiff Base Derivatives

| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) | Reference |

| Schiff Base 3a | 5.988 ± 0.12 | - | - | - | - | [1] |

| Schiff Base 3d | 43.4 | - | - | - | 35.9 | [1] |

| Schiff Base 4d | 39.0 | - | - | - | 35.1 | [1] |

| Compound 3f | - | - | - | - | - | [2] |

| Compound 3h | - | - | - | - | - | [2] |

| 4-Aminothis compound Analogues | - | - | - | Potent Activity | - | [3] |

Note: '-' indicates data not available in the cited sources. The data is compiled from various studies and experimental conditions may differ.

Table 2: Cytotoxicity (IC50, µM) of Pyrazolotriazine and Pyrazolo[3,4-d]pyrimidine Derivatives of this compound

| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | HT1080 (Fibrosarcoma) | Caco-2 (Colon) | Reference |

| Pyrazolotriazine 4 | Promising | Promising | - | - | - | - | - | [4] |

| Pyrazolotriazine 5 | Promising | Promising | - | - | - | - | - | [4] |

| Pyrazolotriazine 13 | Promising | Promising | - | - | - | - | - | [4] |

| Pyrazolotriazine 22 | Promising | Promising | - | - | - | - | - | [4] |

| Pyrazolotriazine 24 | Promising | Promising | - | - | - | - | - | [4] |

| Pyrazolo[3,4-d]pyrimidine 5 | - | - | - | 148 | 74.8 | 96.25 | 76.92 | [5] |

| Pyrazolo[3,4-d]pyrimidine 7 | - | - | - | 68.75 | 17.50 | 43.75 | 73.08 | [5] |